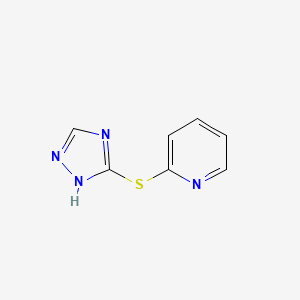

Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-

Description

Historical Context and Evolution of Nitrogen Heterocycles in Chemical Research

The study of heterocyclic chemistry, a major branch of organic chemistry, began in the 1800s, running parallel to the broader development of organic chemistry itself. sigmaaldrich.com Early discoveries included compounds like furfural (B47365) from starch (1832) and pyrrole (B145914) from the dry distillation of bones (1834). sigmaaldrich.com Initially, the applications of these nitrogen-containing heterocycles were concentrated in the dye industry, with compounds like indigo (B80030) valued for their vibrant colors. nih.gov

The understanding of these structures was initially limited and based on their chemical reactions. nih.gov For instance, pyridine (B92270) was first thought to be a linear compound before its six-membered ring structure containing a nitrogen atom was confirmed. nih.gov The advent of modern analytical techniques, such as spectroscopy and X-ray crystallography, was crucial in elucidating the true three-dimensional structures of these complex molecules. nih.gov Today, more than half of all known organic compounds are heterocycles, and they are fundamental to the life sciences, forming the backbone of everything from nucleic acids to the majority of pharmaceutical drugs. sigmaaldrich.comnih.gov The field has evolved from isolating naturally occurring substances to the targeted design and synthesis of novel heterocyclic systems with specific functions. impactfactor.orgnih.gov

Significance of Pyridine-1,2,4-triazole Thioether Scaffolds in Modern Chemistry

The combination of a pyridine ring and a 1,2,4-triazole (B32235) ring within a single molecule creates a "hybrid" scaffold that has garnered significant interest in contemporary chemical research. impactfactor.orgresearchgate.net Both pyridine and 1,2,4-triazole are considered "privileged" structures in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govresearchgate.net The 1,2,4-triazole moiety is known for a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties. researchgate.net Pyridine, a basic nitrogen heterocycle, is also a key component in numerous pharmaceuticals and agrochemicals. nih.govnih.gov

Medicinal Chemistry : These scaffolds are central to the development of new therapeutic agents. Research has demonstrated their potential as potent antimicrobial, antitubercular, and anticancer agents. impactfactor.orgresearchgate.netnih.gov

Coordination Chemistry : The nitrogen atoms in both the pyridine and triazole rings can act as excellent ligands, forming stable complexes with metal ions. This property is useful in developing new catalysts and materials with specific electronic or magnetic properties. chemimpex.comtuiasi.roresearchgate.net

Materials Science : These compounds can serve as building blocks for advanced polymers and coatings, imparting desirable properties like enhanced durability. chemimpex.com

Agrochemicals : The structural motif is utilized in the development of fungicides and herbicides to protect crops. chemimpex.com

Scope and Objectives of Research on Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- and Related Derivatives

Current research on Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- and its derivatives is primarily driven by the quest for new and effective therapeutic agents. The main objectives of this research can be summarized as follows:

Synthesis of Novel Derivatives : A primary focus is on the design and efficient synthesis of new molecules based on this scaffold. nih.govimpactfactor.orgresearchgate.net This often involves a multi-step process starting from simple precursors like nicotinohydrazide or other pyridine derivatives to build the triazole ring, followed by the attachment of various substituents via the thioether linkage. impactfactor.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies : Researchers systematically modify the structure of the parent compound and evaluate how these changes affect its biological activity. nih.gov For instance, in the development of antitubercular agents, scientists synthesized a range of analogs of a lead compound to identify which parts of the molecule were essential for its activity against Mycobacterium tuberculosis. nih.gov This included altering substituents on the pyridine ring and replacing the benzyl (B1604629) group on the thioether linkage with other groups. nih.gov

Biological Evaluation : A critical objective is to screen these synthesized compounds for a wide range of biological activities. This includes in vitro testing against various strains of bacteria, fungi, and cancer cell lines. impactfactor.orgresearchgate.net For example, a series of 3-(5-(substituted benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives were evaluated for their antibacterial and antifungal properties. impactfactor.org

Mechanism of Action Studies : For compounds that show significant promise, research aims to understand how they work at a molecular level. For instance, studies on nitro-containing triazolyl pyridines against tuberculosis identified that the compounds are likely activated by a specific bacterial enzyme (nitroreductase Ddn), similar to the existing drug pretomanid. nih.gov Understanding this allows for the design of next-generation compounds that can bypass potential resistance mechanisms. nih.gov

The table below summarizes findings from a study that synthesized several derivatives related to the core scaffold, highlighting the typical synthetic and characterization data generated in such research.

| Compound Name | Yield (%) | Melting Point (°C) | Key 1H NMR Signals (δ ppm) | Mass Spec (m/z) | Reference |

|---|---|---|---|---|---|

| 4-(5-((4-Methoxybenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | 89 | 114-116 | 3.80 (s, 3H, OMe), 4.50 (s, 2H, SCH2) | 375 (M+1)+ | nih.gov |

| 4-(5-((2-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | 89 | 155-157 | 4.65 (s, 2H, SCH2) | 380 (M+1)+ | nih.gov |

| 4-(5-((3-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | 84 | 153-155 | 4.46 (s, 2H, SCH2) | 380 (M+1)+ | nih.gov |

| 3-(5-(3-Nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | N/A | 190 | N/A | N/A | impactfactor.org |

| 3-(5-(3,5-Dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | N/A | 205 | N/A | N/A | impactfactor.org |

Structure

3D Structure

Properties

CAS No. |

126209-04-9 |

|---|---|

Molecular Formula |

C7H6N4S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine |

InChI |

InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)12-7-9-5-10-11-7/h1-5H,(H,9,10,11) |

InChI Key |

RBQUXCVQQFXMAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine 1,2,4 Triazole Thioether Derivatives

Precursor Synthesis and Functionalization

The successful synthesis of the target thioether compound is fundamentally dependent on the efficient preparation of its constituent heterocyclic precursors: a suitably substituted pyridine (B92270) ring and a 1,2,4-triazole-3-thiol intermediate.

Preparation of Substituted Pyridine Moieties

The pyridine moiety must be equipped with a good leaving group, typically a halogen, at the 2-position to facilitate the subsequent nucleophilic substitution reaction. The synthesis of 2-halopyridines is a well-established area of heterocyclic chemistry.

Because pyridine is an electron-deficient heterocycle, direct electrophilic substitutions can be challenging and often require harsh conditions like high temperatures. youtube.com Various methods have been developed to achieve the desired functionalization:

Vilsmeier-Haack Reaction: It has been demonstrated that 2-halogenopyridinealdehydes can be prepared from a reaction with a Vilsmeier reagent. google.com This can be an economically advantageous process for obtaining key intermediates. google.com

Halogenation of Pyridine N-oxides: A common strategy involves the initial formation of a pyridine N-oxide. This activates the ring, allowing for more facile substitution. Sequential treatment with a Grignard reagent followed by acetic anhydride (B1165640) can yield 2-substituted pyridines. nih.gov

Direct Halogenation: Direct chlorination of substituted pyridines can be achieved using reagents like thionyl chloride, which can cleanly chlorinate specific positions depending on the existing substituents on the pyridine ring. youtube.com

Lithiation and Halogenation: Certain substituted pyridines can be regioselectively lithiated at low temperatures and subsequently treated with a chlorine source to install a chloro group at the desired position. youtube.com

The selection of the synthetic route often depends on the desired substituents on the pyridine ring and the required scale of the reaction.

Synthesis of 1,2,4-Triazole-3-thiol Intermediates

The 1,2,4-triazole-3-thiol core, also known in its tautomeric form as 1,2,4-triazole-3-thione, is a crucial intermediate. The most prevalent synthetic routes involve the cyclization of thiosemicarbazide (B42300) derivatives. zsmu.edu.uachemicalbook.com

A general and widely adopted multi-step method includes:

Esterification and Hydrazinolysis: A carboxylic acid is first converted to its corresponding ester, which then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide. zsmu.edu.uanih.gov

Thiosemicarbazide Formation: The acid hydrazide is reacted with an isothiocyanate or carbon disulfide to yield a 1,4-substituted thiosemicarbazide or a dithiocarbazate, respectively. nih.govresearchgate.netresearchgate.net

Intramolecular Cyclization: The key step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. zsmu.edu.uaresearchgate.net Heating the thiosemicarbazide in an alkaline solution, such as aqueous sodium hydroxide (B78521), induces ring closure to form the 5-substituted-4-aryl/alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govresearchgate.netnih.gov

A simpler, one-step approach for synthesizing the parent 1H-1,2,4-triazole-3-thiol involves heating thiosemicarbazide with formic acid or formamide (B127407). chemicalbook.commdpi.com For example, reacting thiosemicarbazide with formic acid can produce an aldehyde amine thiourea (B124793) intermediate, which is then cyclized in the presence of sodium carbonate to yield 1H-1,2,4-triazole-3-thiol. chemicalbook.com

| Starting Materials | Key Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide, Formic Acid | 1) Heat to 105°C; 2) Add Sodium Carbonate, heat to 100°C for 4h | 1H-1,2,4-Triazole-3-thiol | chemicalbook.com |

| Thiosemicarbazide, Formamide | Heat at 110-120°C for 30 min | 1H-1,2,4-Triazole-3-thione | mdpi.com |

| Acid Hydrazides, Isothiocyanates | 1) Reaction to form acylthiosemicarbazide; 2) Cyclization in basic media (e.g., 8% NaOH) | Substituted 1,2,4-Triazole-3-thiones | nih.govresearchgate.net |

| Benzoylthiosemicarbazide | Dissolve in 20% NaOH, heat at 90-95°C for 3h | 5-Phenyl-1,2,4-triazole-3-thione | nih.gov |

Formation of the Thioether Linkage

The convergence of the two precursor pathways occurs during the formation of the thioether bond, which connects the pyridine and 1,2,4-triazole (B32235) rings.

S-Alkylation and Nucleophilic Substitution Reactions

The most direct method for forging the C-S bond in "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" is through the S-alkylation of 1,2,4-triazole-3-thiol with a 2-halopyridine. researchgate.net This reaction is a classic example of nucleophilic aromatic substitution, where the sulfur atom of the triazole-thiol acts as the nucleophile, displacing the halide from the pyridine ring.

The reaction is typically carried out in a polar solvent in the presence of a base. The base deprotonates the acidic thiol group, generating a highly nucleophilic thiolate anion, which then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring.

Key features of this reaction include:

Nucleophilicity: The sulfur atom is a potent nucleophile, and alkylation generally occurs selectively at the sulfur atom rather than the ring nitrogen atoms. researchgate.netnih.gov

Regioselectivity: While 1,2,4-triazoles possess multiple nitrogen atoms that could potentially undergo alkylation, S-alkylation is often the predominant pathway under these conditions. nih.gov The regioselectivity of N-alkylation can become a competing factor, but specific conditions can favor the desired S-alkylation. nih.govchemicalbook.com

Reaction Conditions: The choice of base and solvent is crucial. Common bases include potassium carbonate or sodium hydroxide, while solvents like acetone (B3395972) or ethanol (B145695) are frequently used. nih.govnih.gov

For instance, the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates was achieved via S-alkylation of 5-mercapto-1,2,4-triazoles with 3-(2-bromoethyl)-1H-indole in the presence of trimethylamine. nih.gov Similarly, 3-butylthio-5-phenyl-1,2,4-triazole was prepared by reacting 5-phenyl-1,2,4-triazole-3-thione with butyl iodide and potassium carbonate in acetone. nih.gov

| Triazole Substrate | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 5-mercapto-1,2,4-triazoles | 3-(2-bromoethyl)-1H-indole | Trimethylamine | S-alkylated triazole | nih.gov |

| 5-phenyl-1,2,4-triazole-3-thione | Butyl iodide | Potassium Carbonate / Acetone | 3-butylthio-5-phenyl-1,2,4-triazole | nih.gov |

| 1,2,4-triazole-3-thiols | Benzyl (B1604629) chlorides, Bromoacetophenones | Not specified (in ethanol) | S-substituted derivatives | researchgate.net |

Intramolecular Cyclization Approaches from Thiosemicarbazide Derivatives

An alternative strategy involves constructing the 1,2,4-triazole ring from a precursor that already contains the pyridine moiety. This approach begins with the synthesis of a pyridinyl-thiosemicarbazide derivative.

The general synthetic pathway is as follows:

Preparation of 2-hydrazinopyridine (B147025): This intermediate can be prepared from 2-chloropyridine.

Formation of Pyridinyl-thiosemicarbazide: The 2-hydrazinopyridine is then reacted with an isothiocyanate or a related reagent to form a 1-(pyridin-2-yl)thiosemicarbazide.

Oxidative or Thermal Cyclization: This intermediate can then undergo intramolecular cyclization to form a fused ring system, such as a zsmu.edu.uanih.govresearchgate.nettriazolo[4,3-a]pyridine. organic-chemistry.org For example, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- zsmu.edu.uanih.govresearchgate.net-triazolo[4,3-a]pyridines. organic-chemistry.org

While this method often leads to fused heterocyclic systems rather than the specific thioether linkage of the title compound, modifications to the starting materials can potentially be adapted to yield the desired product. The core principle remains the formation of the triazole ring from a pre-functionalized pyridine-containing precursor. researchgate.net

Advanced Synthetic Strategies

Beyond the fundamental methods, advanced strategies offer improved efficiency, milder conditions, and access to a broader range of derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of 1,2,4-triazole derivatives. frontiersin.orgresearchgate.net For example, substituted 1,2,4-triazoles can be synthesized from hydrazines and formamide under microwave irradiation without a catalyst. organic-chemistry.org Dehydration steps in the synthesis of fused zsmu.edu.uanih.govresearchgate.nettriazolo[4,3-a]pyridines are also effectively carried out using microwaves. organic-chemistry.org

Multi-Component Reactions (MCRs): MCRs provide a powerful tool for rapidly building molecular complexity. An electrochemical multi-component reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols has been developed to produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts have been employed for the oxidative coupling of nitriles with amidines to form 1,2,4-triazoles under an air atmosphere. chemicalbook.com Copper catalysis is also effective in creating fused triazole systems through sequential N-C and N-N bond formation. organic-chemistry.org

Fused Heterocyclic Systems: A significant area of research involves the synthesis of fused systems where the pyridine and triazole rings share a bond, such as zsmu.edu.uanih.govresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.orgorganic-chemistry.orgnih.gov These are often prepared by the cyclization of 2-hydrazinopyridine derivatives. organic-chemistry.org For instance, a palladium-catalyzed addition of a hydrazide to 2-chloropyridine, followed by microwave-assisted dehydration, yields the zsmu.edu.uanih.govresearchgate.nettriazolo[4,3-a]pyridine core. organic-chemistry.org

These advanced methods highlight the ongoing innovation in the synthesis of triazole-containing compounds, aiming for greater efficiency, sustainability, and molecular diversity.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyridine-1,2,4-triazole thioethers, providing benefits such as dramatically reduced reaction times, higher yields, and adherence to the principles of green chemistry. nih.govmdpi.com

In a typical procedure, a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol precursor is reacted with a suitable alkyl or benzyl halide. nih.govamhsr.org The reaction is conducted in a solvent such as dimethylformamide (DMF) in the presence of a base like sodium hydroxide (NaOH). nih.gov The mixture is then subjected to microwave irradiation, typically at a controlled temperature and pressure, for a very short duration. nih.gov For instance, the synthesis of certain thioether derivatives can be completed in just 15 minutes with a power of 150 W at 90 °C, resulting in high yields. nih.gov One study reported achieving an 81% yield for a thioether derivative within this short timeframe using microwave irradiation. nih.gov This efficiency represents a substantial improvement over traditional reflux methods which can take several hours. nih.govamhsr.org Upon cooling, the product often precipitates from the reaction mixture and can be purified by simple recrystallization from a solvent like ethanol. nih.gov

Table 1: Microwave-Assisted Synthesis of Pyridine-1,2,4-triazole Thioethers

| Precursor | Reagent | Conditions | Time | Outcome | Reference |

|---|

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Hybrid Architectures

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly robust and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov While this reaction synthesizes the 1,2,3-triazole isomer rather than the 1,2,4-triazole moiety central to this article's subject, it is a critical methodology for creating hybrid molecules that incorporate both pyridine and triazole rings. acs.orgnih.gov The reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, with a copper(I) catalyst dramatically accelerating the reaction rate by orders of magnitude. acs.org

An efficient catalytic system for this transformation involves using copper(I) acetate (B1210297) (CuOAc) to catalyze the reaction between 6-substituted tetrazolo[1,5-a]pyridines (which serve as 2-azidopyridine (B1249355) precursors) and various alkynes. nih.gov This method successfully produces 1-(pyridin-2-yl)-1,2,3-triazole derivatives. nih.gov The versatility of the CuAAC reaction allows for its application under a wide variety of conditions, and numerous copper(I) sources can be employed. acs.org To enhance the efficiency of the catalytic system, various phosphinimine ligands have been designed and used in the Cu(I)-catalyzed reaction, leading to moderate to excellent yields (46–98%) of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. rsc.org

Structural Characterization and Confirmation

The definitive identification and structural elucidation of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- and its derivatives rely on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the molecular structure, connectivity, and stereochemistry.

Advanced Spectroscopic Techniques (NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the characterization of newly synthesized compounds. nih.govurfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. urfu.ruipb.pt

¹H-NMR: In pyridine-1,2,4-triazole derivatives, protons on the pyridine and other aromatic rings typically appear as multiplets in the downfield region of the spectrum, often between δ 7.5 and 8.7 ppm. amhsr.orgamhsr.org Protons of a methylene (B1212753) bridge (thioether linkage) can be seen as a singlet or multiplet, for example, around δ 4.47 ppm. urfu.ru The NH proton of the triazole ring is often observed as a broad singlet at a very downfield chemical shift, such as δ 12.67 ppm. urfu.ru

¹³C-NMR: The carbon atoms of the triazole ring exhibit characteristic signals; for example, C-3 and C-5 in a 1,2,4-triazole can appear around δ 157.1 ppm and δ 160.9 ppm, respectively. urfu.ru In thione tautomers, the C=S carbon gives a signal in the range of δ 150-160 ppm. ijsr.net The methylene carbon of the thioether link appears further upfield, for instance at δ 59.8 ppm. urfu.ru

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Pyridine-1,2,4-triazole Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Pyridine/Phenyl) | 7.5 - 8.7 | amhsr.org |

| ¹H | -CH₂-S- | ~4.47 | urfu.ru |

| ¹H | Triazole-NH | ~12.67 | urfu.ru |

| ¹³C | Triazole C-3 | ~157.0 | urfu.ru |

| ¹³C | Triazole C-5 | ~160.8 | urfu.ru |

Mass Spectrometry (MS) provides information about the mass and molecular formula of a compound and offers insights into its structure through fragmentation patterns. researchgate.net In the mass spectra of 1,2,4-triazole derivatives, the molecular ion peak is typically strong. ijsr.net The fragmentation pathways often involve the sequential loss of small neutral molecules. researchgate.net Electrospray ionization (ESI-MS) is commonly used to confirm the molecular mass of these compounds. researchgate.net For example, fragmentation of 1,2,4-triazolylthioacetate derivatives can lead to the formation of characteristic cations, such as those with m/z 149 and 121, resulting from the cleavage of the thioacetate (B1230152) fragment and disintegration of the triazole ring. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. ijsr.net

The N-H stretching vibration of the triazole ring is typically observed as a broad band in the region of 3444–3153 cm⁻¹. nih.govfarmaciajournal.com

Aromatic C-H stretching vibrations appear around 3082 cm⁻¹. amhsr.org

The C=N stretching of the triazole ring gives rise to absorption bands in the 1600-1550 cm⁻¹ range. ijsr.netfarmaciajournal.com

For compounds existing in the thione tautomeric form, a characteristic C=S absorption band is observed between 1258-1166 cm⁻¹. ijsr.netfarmaciajournal.com The absence of a thiol (S-H) band around 2700-2550 cm⁻¹ and the presence of the C=S band confirms the thione structure in the solid state. ijsr.netfarmaciajournal.com

Table 3: Characteristic IR Absorption Frequencies for Pyridine-1,2,4-triazole Derivatives

| Functional Group | Vibration Type | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Triazole) | Stretch | 3444 - 3153 | nih.govfarmaciajournal.com |

| C-H (Aromatic) | Stretch | ~3082 | amhsr.org |

| C=N (Triazole) | Stretch | 1600 - 1550 | ijsr.netfarmaciajournal.com |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.gov For related triazolopyridine compounds, XRD studies have revealed crystallization in specific space groups, such as the centrosymmetric monoclinic space group P21/n. nih.gov Such analyses can also elucidate intermolecular interactions, which are crucial for understanding the properties of the material. For example, XRD can identify and characterize hydrogen bonds, such as the N–H⋯N interactions that link adjacent molecules into dimers or larger supramolecular assemblies. nih.gov These interactions are evidenced by specific bond distances and angles determined from the diffraction data. nih.gov

Theoretical and Computational Studies on Pyridine 1,2,4 Triazole Thioether Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecular systems. For pyridine-1,2,4-triazole thioethers, these methods have been instrumental in correlating molecular structure with observed chemical behavior and biological activity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and properties of 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety. nih.govresearchgate.net These studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to perform full geometry optimization and calculate various molecular properties. nih.gov Theoretical calculations on related structures, such as 8-chloro-3-((3-chlorobenzyl)thio)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine, have shown good agreement between theoretically calculated and experimentally determined structural parameters, validating the computational approach.

DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like atomic net charges. nih.gov This information is crucial for understanding the reactivity and interaction capabilities of these molecules. For instance, the distribution of atomic charges can indicate the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies on these systems. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and bioactivity of molecules. epstem.net The HOMO has the propensity to donate electrons, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity.

In studies of related 1,2,4-triazole derivatives, the HOMO and LUMO energy levels and their distribution across the molecule have been calculated. For example, in one study on a 1,2,4-triazolo[4,3-a]pyridine derivative, the LUMO was found to be predominantly located on the 1,2,4-triazolo[4,3-a]pyridine ring, suggesting this part of the molecule is prone to accepting electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations provide valuable insights into the potential biological mechanisms of action for this class of compounds.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 D |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are powerful tools for predicting how a molecule might interact with biological macromolecules, thereby guiding drug discovery efforts.

Molecular Docking Investigations for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyridine-1,2,4-triazole thioether derivatives, docking studies have been extensively used to explore their potential as inhibitors of various enzymes.

A significant area of investigation for this class of compounds is their antitubercular activity. nih.govnih.govresearchgate.net Docking studies have been performed on derivatives against enzymes from Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). nih.gov These studies help to elucidate the binding modes and interactions of the compounds within the active site of the enzyme. For instance, interactions such as hydrogen bonding and hydrophobic interactions with key amino acid residues can be identified, providing a rationale for the observed biological activity. nih.gov

Other biological targets have also been explored. For example, derivatives have been docked against thymidine (B127349) phosphorylase, an enzyme implicated in cancer, and sortase A, which is crucial for the virulence of some bacteria. nih.gov Pyrimidine triazole thioether derivatives have also been investigated as inhibitors of the Toll-like receptor 5 (TLR5)/flagellin complex. nih.govdntb.gov.ua The binding energies calculated from these docking studies provide an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. nih.gov

| Derivative | Biological Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivative | Sortase A (S. pyogenes) | -8.20 | Hydrophobic interactions |

| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivative | Sterol 14-alpha demethylase (C. albicans) | -10.20 | Hydrogen bonds and hydrophobic interactions |

| Pyridopyrazolo-triazine derivative | Protein Kinase (PDB ID: 5IVE) | -7.8182 | Hydrogen bonds and hydrophobic interactions researchgate.net |

| Bis-1,2,4-triazole derivative | Thymidine Phosphorylase | Not specified | Interactions with nine amino acids researchgate.net |

Virtual Screening Methodologies (e.g., PASS Software)

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For 1,2,4-triazole derivatives, in silico investigation of their potential as antioxidant agents has been performed using molecular docking and ADME predictions. nih.gov

Software such as PASS (Prediction of Activity Spectra for Substances) can be used to predict the biological activity spectrum of a compound based on its structural formula. This methodology has been applied to related heterocyclic systems to forecast a wide range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This allows for the prioritization of compounds for specific biological assays, making the drug discovery process more efficient.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties of compounds, such as their crystal packing and polymorphism, which can influence their physicochemical properties like solubility and bioavailability. In the context of pyridine-1,2,4-triazole thioether systems, X-ray crystallography has been used to determine the three-dimensional structure of some derivatives.

Analysis of the crystal structures of related compounds reveals the presence of various weak intermolecular interactions, such as hydrogen bonds (e.g., N-H···N, C-H···O), π-π stacking between aromatic rings, and van der Waals forces. These interactions play a significant role in the formation of three-dimensional supramolecular architectures. The pyridine nitrogen and the triazole ring are often involved in hydrogen bonding, which is a key factor in directing the crystal packing. Understanding these interactions is not only important for solid-state characterization but also for rationalizing the interactions observed in biological systems, such as in enzyme active sites.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the supramolecular assembly of pyridine-1,2,4-triazole thioether systems. These interactions, which involve a hydrogen atom located between two electronegative atoms, are fundamental in determining the crystal packing and influencing the physical and chemical properties of the compounds.

In derivatives of 1,2,4-triazole, various types of hydrogen bonds have been identified. For instance, in the solid state of some fluorinated 1,2,3-triazole derivatives, N–H⋯O hydrogen bonds connect neighboring molecules, forming chains. rsc.org In other cases, the crystallization water molecules can dominate the hydrogen bonding interactions, creating extensive three-dimensional networks. rsc.org

Theoretical studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have revealed the presence of intermolecular N–H⋯N hydrogen bonds. mdpi.com In the asymmetric unit of its crystal structure, two molecules are linked via these bonds, with the amino group acting as a hydrogen bond donor to a nitrogen atom of the triazole ring in an adjacent molecule. mdpi.com This interaction is a key feature stabilizing the crystal structure.

Molecular dynamics simulations of 1,2,4-triazole derivatives have further highlighted the importance of intermolecular hydrogen bonds in solution, where they can significantly influence the conformational stability of the molecules. nih.gov The table below summarizes typical hydrogen bond interactions observed in related crystal structures.

| Donor | Acceptor | Interaction Type | Significance | Reference |

| N-H | N | Strong Hydrogen Bond | Chain/Dimer Formation | mdpi.com |

| N-H | O | Strong Hydrogen Bond | Network Formation | rsc.org |

| C-H | O | Weak Hydrogen Bond | Crystal Packing | nih.gov |

| N-H | S | Moderate Hydrogen Bond | Dimer Formation | mdpi.com |

| C-H | S | Weak Hydrogen Bond | Packing Stabilization | nih.gov |

This table presents a generalized summary of hydrogen bonding interactions found in pyridine-triazole systems and related thioether compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions in the crystalline environment. By mapping properties onto the Hirshfeld surface, which is defined as the region where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the sum of electron densities of all other molecules in the crystal (the procrystal), one can visualize and quantify the different types of intermolecular contacts.

For pyridine and triazole-containing compounds, Hirshfeld surface analysis often reveals a high percentage of H⋯H, O⋯H/H⋯O, and N⋯H contacts, indicating their importance in the crystal packing. nih.gov In the case of a thorium(IV) nitrate (B79036) complex with a 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridine ligand, Hirshfeld analysis showed that O⋯H/H⋯O hydrogen-bonding interactions accounted for 55.2% of the total interactions. nih.gov

In a study of a pyridine-based 1,2,4-triazole-tethered compound, Hirshfeld analysis indicated that hydrogen atoms constituted the major surface area exposure at 63%, highlighting the prevalence of hydrogen-bonding interactions. nih.gov The analysis also revealed that the sulfur and triazole nitrogen atoms are exposed to external interactions. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots of the distance from the surface to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ) allow for the deconvolution of the full fingerprint into contributions from different types of atom pairs.

The following table presents a hypothetical breakdown of intermolecular contacts for a pyridine-1,2,4-triazole thioether system, based on data from related structures.

| Interaction Type | Contribution (%) | Description | Reference |

| H···H | ~30-40% | Van der Waals forces between hydrogen atoms. | nih.gov |

| N···H / H···N | ~15-25% | Reflects hydrogen bonding involving nitrogen. | nih.gov |

| C···H / H···C | ~10-20% | General close contacts involving carbon and hydrogen. | nih.gov |

| S···H / H···S | ~5-10% | Indicates C-H···S or N-H···S hydrogen bonds. | mdpi.com |

| C···C | ~3-7% | π-π stacking interactions. | nih.gov |

| Other | Balance | Includes contacts involving other atoms. | nih.gov |

This table is a representative example based on findings for similar molecular systems and illustrates the expected distribution of intermolecular contacts.

Coordination Chemistry and Ligand Design Principles

The unique structural arrangement of "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-", featuring a pyridine (B92270) ring linked to a 1,2,4-triazole (B32235) moiety through a flexible thioether bridge, imparts versatile coordination capabilities. This design allows for multiple potential binding sites, making it an intriguing candidate for the construction of diverse metal-organic frameworks and coordination complexes.

Complexation Behavior with Metal Ions: Binding Modes and Donor Atom Preferences

"Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" and its analogues are capable of exhibiting a variety of binding modes. The primary donor atoms available for coordination are the nitrogen atoms of the pyridine and triazole rings, as well as the sulfur atom of the thioether linkage. The flexibility of the thioether bridge allows the ligand to adapt to the geometric preferences of different metal ions.

Research on related ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, indicates that coordination often occurs in a bidentate fashion. nih.gov In these instances, the ligand can coordinate to a metal ion through the sulfur atom and a nitrogen atom from the triazole or pyridine ring, forming a stable five- or six-membered chelate ring. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. For instance, in some complexes, the ligand may act as a bridging ligand, connecting two or more metal centers.

The donor atom preference can also be influenced by the hard and soft acid-base (HSAB) principle. Harder metal ions may favor coordination with the nitrogen atoms, while softer metal ions are expected to show a stronger affinity for the sulfur donor.

Stability and Thermodynamics of Metal-Ligand Complexes

The formation of chelate rings upon complexation generally leads to thermodynamically stable metal complexes. The stability of these complexes is influenced by several factors, including the number and size of the chelate rings, the nature of the metal ion, and the donor atoms involved.

Studies on palladium(II) complexes with thioether ligands have shown that the selectivity of the metal ion for thioether binding can be significantly influenced by the other donor atoms present in the coordination sphere. nih.gov While nitrogen donor complexes may exhibit higher thermodynamic stability constants, the formation of thioether-metal bonds can be kinetically favored. nih.gov Calorimetric and potentiometric studies on related systems are crucial for determining the stability constants and thermodynamic parameters (ΔH and ΔS) of complex formation. However, specific thermodynamic data for "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" complexes are not widely available in the current literature.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-1,2,4-triazole thioether ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and molar ratio of reactants, can influence the nature of the resulting complex.

Transition Metal Complexes (e.g., Co(II), Cd(II), Rh(III))

While specific synthetic procedures for "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" complexes are not detailed in available literature, the synthesis of complexes with the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine provides valuable insights. researchgate.net For example, complexes of Co(II), Cd(II), and Rh(III) with this related ligand have been synthesized by reacting the ligand with the corresponding metal chlorides in a water-ethanol mixture. researchgate.net Similar approaches could likely be adapted for the thioether derivative. The synthesis of complexes with other transition metals such as Cu(II), Ni(II), and Zn(II) with related triazole-thiol ligands has also been reported, typically involving refluxing an ethanolic solution of the ligand and the metal salt. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Related Pyridine-Triazole Ligands

| Metal Ion | Ligand | Resulting Complex Formula | Reference |

| Co(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | [Co(tzp)₂]·1.5H₂O | nih.govresearchgate.net |

| Cd(II) | 2-(1H-1,2,4-triazol-3-yl)pyridine | [Cd(tzp)₂] | nih.govresearchgate.net |

| Rh(III) | 2-(1H-1,2,4-triazol-3-yl)pyridine | [Rh(tzp)₃]·H₂O | nih.govresearchgate.net |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Cu(L)₂(OAc)₂] | nih.gov |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Ni(L)₂(OAc)₂] | nih.gov |

Note: The table presents data for related ligands due to the lack of specific information for "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-". 'tzp' and 'L' denote the deprotonated forms of the respective ligands.

Elucidation of Coordination Geometries and Electronic Structures

A variety of analytical techniques are employed to characterize the resulting metal complexes and elucidate their structures. These include:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, C-S, and N-N bonds in the ligand upon coordination can confirm the involvement of these groups in bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment and any structural changes upon complexation.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into the coordination geometry and the electronic structure of the metal center.

Mass Spectrometry: This helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Based on studies of related compounds, various coordination geometries can be anticipated. For instance, four-coordinate complexes may adopt tetrahedral or square planar geometries, while six-coordinate complexes are typically octahedral. nih.gov The specific geometry is dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligand.

Catalytic Applications of Metal-Pyridine-1,2,4-triazole Thioether Complexes

Metal complexes incorporating pyridine and triazole functionalities have shown promise in various catalytic applications. The presence of both a soft sulfur donor and harder nitrogen donors in pyridine-1,2,4-triazole thioether ligands could lead to complexes with unique catalytic activities.

While catalytic studies specifically involving "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" are not prominent in the literature, related systems have demonstrated catalytic potential. For example, copper(II) complexes with a triazole derivative have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde. rsc.org Furthermore, palladium complexes with ligands containing pyridine and triazole moieties have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org These examples suggest that metal complexes of "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" could also be effective catalysts for a range of organic transformations. The tunability of the ligand structure and the choice of the metal center offer opportunities to design catalysts with high activity and selectivity for specific reactions.

Homogeneous Catalysis (e.g., Biaryl Synthesis)

While there is a significant body of research on the use of palladium complexes with pyridyl-triazole ligands in homogeneous catalysis, particularly for cross-coupling reactions like the Suzuki-Miyaura reaction for biaryl synthesis, none of the identified studies specifically utilized Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- as the ligand. rsc.orgchemistryviews.org For instance, palladium complexes of other pyridyl-triazole derivatives have shown catalytic activity in the α-arylation of ketones. nih.gov The electronic and steric effects of the thioether linkage in the requested compound would likely play a significant role in the catalytic cycle of such reactions, but without experimental data, any discussion remains purely speculative.

Heterogeneous Catalysis Considerations

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a key area of research aimed at improving catalyst recyclability and sustainability. Pyridyl-triazole ligands have been explored for the development of heterogeneous catalysts. rsc.org In principle, the thioether group of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- could serve as an anchoring point for grafting onto a support material. However, the literature search did not yield any studies that have investigated or even proposed the use of this specific compound in heterogeneous catalysis.

Structure Activity Relationship Sar Investigations in Non Clinical Biological Contexts

Systematic Structural Modifications and Bioactivity Profiling

The foundational scaffold of 2-(1H-1,2,4-triazol-3-ylthio)pyridine combines the pyridine (B92270) and 1,2,4-triazole (B32235) heterocycles, both of which are recognized as important pharmacophores. nih.govzsmu.edu.ua The thioether linkage provides a flexible connection between these two rings, and its modification has also been a key strategy in SAR studies. Research has demonstrated that this class of compounds possesses a range of biological activities, including antifungal, antibacterial, and antiproliferative effects. nih.govuobaghdad.edu.iqchemimpex.com

The pyridine ring is a common heterocycle in FDA-approved drugs and serves as a versatile framework for designing biologically active molecules. nih.gov Modifications to the pyridine moiety of the parent compound have been shown to significantly modulate biological activity.

Studies on related structures have revealed that the nature and position of substituents on the pyridine ring are crucial. For instance, in a series of 1,2,4-triazole derivatives, the presence of specific substituents on the pyridine ring was found to be essential for their antitubercular activity. nih.gov Research on various pyridine derivatives has shown that introducing electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH), or groups capable of hydrogen bonding like -C=O and -NH2, can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or certain halogens can sometimes lead to a decrease in activity. nih.gov

In one study on disubstituted 1,2,4-triazoles with antimicrobial properties, a series of 2-aryl-4-(1,2,4-triazolyl)-pyridines were synthesized and evaluated. researchgate.net The variation of the aryl group at the 2-position of the pyridine ring led to a range of antimicrobial activities, highlighting the importance of this substitution position. Another investigation into nih.govuobaghdad.edu.iqnih.govtriazolo[4,3-a]pyridine analogues, which are structurally related fused systems, found that incorporating a 3,4,5-trimethoxylphenyl group resulted in potent tubulin polymerization inhibitors with significant antiproliferative effects. nih.gov

Table 1: Effect of Pyridine Ring Substitution on Biological Activity

| Parent Scaffold | Substituent on Pyridine Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| Pyridine Derivative | -OH, -OMe, -C=O, -NH2 | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivative | Halogen atoms or bulky groups | Lower antiproliferative activity | nih.gov |

| nih.govuobaghdad.edu.iqnih.govtriazolo[4,3-a]pyridine | 3,4,5-trimethoxylphenyl | Potent tubulin polymerization inhibition | nih.gov |

| 2-Aryl-4-(1,2,4-triazolyl)-pyridine | Various aryl groups | Modulated antimicrobial activity | researchgate.net |

The 1,2,4-triazole ring is a key pharmacophore known for its diverse biological activities, which are often attributed to the ability of its nitrogen atoms to engage in binding interactions with biological targets. uobaghdad.edu.iqorientjchem.org Substitutions on this ring, particularly at the N1, N4, and C5 positions, have been extensively studied.

Research on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, which are closely related to the title compound, has shown that substitutions on the triazole ring are critical for anticancer activity. nih.gov In some series of 1,2,4-triazole derivatives, the introduction of a dimethylaminoethyl group was found to be essential for potent antitumor activity. nih.gov Other studies have shown that N-4 substitution of the triazole ring, for example with an ethyl group, is a viable strategy for modifying the molecule's properties. zsmu.edu.ua

However, the size of the substituent can be a limiting factor. The introduction of a large substituent at the N-4 position of the 1,2,4-triazole ring has been associated with an increase in cytotoxicity in certain molecular contexts. mdpi.com In contrast, studies on 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones have indicated that the presence of electron-donating groups can enhance antimicrobial and antitumor activity. researchgate.net

Table 2: Influence of Triazole Ring Substitution on Bioactivity

| Parent Scaffold | Substituent on Triazole Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine | N4-dimethylaminoethyl | Essential for high antitumor cytotoxicity | nih.gov |

| 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol | N4-ethyl | Considered a key modification in property studies | zsmu.edu.ua |

| 4-substituted-1,2,4-triazole derivatives | Large N4-substituent | Increased cytotoxicity | mdpi.com |

| 5-substituted-1,2,4-triazole-3-thiones | Electron-donating groups | Enhanced antimicrobial and antitumor activity | researchgate.net |

In the synthesis of antitubercular agents, the 1,2,4-triazole-3-thione (the precursor to the thioether) is alkylated with various halides to create the final thioether compounds. nih.gov The nature of the alkyl or benzyl (B1604629) group attached to the sulfur atom significantly influences the activity against Mycobacterium tuberculosis. nih.gov For example, introducing an ethanone (B97240) group to the sulfur atom to link with a pyrazoline moiety created a new series of compounds with notable antibacterial properties. orientjchem.org The activity of these compounds was further modulated by substituents on the pyrazoline ring, demonstrating the importance of the entire substituent attached to the thioether sulfur. orientjchem.org

Furthermore, cyclization reactions involving the thioether linkage have been explored. The reaction of 1H-1,2,4-triazole-5-thiol with α-bromo-γ-butyrolactone results in a new heterocyclic system where the thioether is part of a newly formed ring, leading to compounds with different antimicrobial profiles. mdpi.com Similarly, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives from pyridinethione precursors involves the transformation of the thioether linkage into a fused ring system, yielding compounds with interesting antitumor activity. nih.gov

Table 3: Impact of Thioether Linkage Modification on Bioactivity

| Modification Strategy | Resulting Structure | Observed Biological Activity | Reference |

|---|---|---|---|

| Alkylation of thione with substituted halides | S-Alkyl/Benzyl thioether | Modulated antitubercular activity | nih.gov |

| Coupling with pyrazoline-ethanone | -S-CH2-C(=O)-Pyrazoline | Antibacterial activity | orientjchem.org |

| Reaction with α-bromo-γ-butyrolactone | -S-dihydrofuran-2(3H)-one | Antimicrobial activity | mdpi.com |

| Cyclization to form fused ring | Thieno[2,3-b]pyridine | Antitumor activity | nih.gov |

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, key pharmacophoric elements of the "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-" scaffold have been identified. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity.

For this class of compounds, the essential pharmacophoric features generally include:

The 1,2,4-triazole Ring: This heterocycle is a crucial element, often acting as a hydrogen bond acceptor or donor and a metal-coordinating moiety. zsmu.edu.uanih.gov Its nitrogen atoms are frequently involved in critical interactions with biological targets like enzymes or receptors. nih.govnih.gov

The Pyridine Ring: This ring system serves as a critical scaffold and its substitution pattern dictates the orientation and electronic properties of the molecule, influencing target binding. nih.govresearchgate.net

The Thioether Sulfur Atom: The sulfur atom and its attached substituent are not merely a linker but an interactive part of the pharmacophore. The flexibility of the thioether bond allows the two aromatic rings to adopt an optimal conformation for binding, and the substituent itself can form additional interactions with the target. nih.gov

Specific studies have highlighted more detailed pharmacophoric requirements. For instance, in one series of antitumor compounds, a dimethylaminoethyl group attached to the triazole ring was identified as an essential pharmacophoric element for high potency. nih.gov In another series, the combination of the 1,2,4-triazole moiety with an aryl piperazine (B1678402) pharmacophore was found to be a successful strategy for developing anti-inflammatory agents. mdpi.com The combination of the 1,2,4-triazole and pyrazole (B372694) rings in a single molecule is also considered a promising strategy to enhance biological potential. zsmu.edu.ua

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. These models help in understanding the physicochemical properties that drive activity and in designing new, more potent analogs.

Several QSAR studies have been conducted on 1,2,4-triazole derivatives, providing valuable insights into the SAR of compounds related to "Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-".

A three-dimensional QSAR (3D-QSAR) study was performed on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives with anticancer activity. nih.gov Using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, this study generated models that could relate the steric and electrostatic fields of the molecules to their biological activity. The resulting models helped to identify the key structural requirements for anticancer potential, confirming the pharmacological importance of the 1,2,4-triazole scaffold. nih.gov

Another QSAR study was conducted on a series of disubstituted 1,2,4-triazoles with antimicrobial activity. researchgate.net This research generated statistically significant relationships between the chemical structures and their quantitative antimicrobial activities. Such models are predictive tools that can be used to estimate the biological activity of newly designed compounds within the same class, thereby prioritizing synthetic efforts. researchgate.net

Similarly, a QSAR study on N1-aryl/heteroaryl substituted 1,2,4-triazoles against Bacillus subtilis and Salmonella enteritidis was performed using various physicochemical descriptors. scispace.com The models developed showed a good correlation between the chemical structures and antibacterial activity, with high predictive ability. These studies collectively underscore the utility of QSAR in refining the design of novel 1,2,4-triazole-based therapeutic agents. scispace.com

Mechanistic Aspects of Non Clinical Biological Activities

Enzyme Inhibition Mechanisms

The unique structural arrangement of a pyridine (B92270) ring linked to a 1,2,4-triazole (B32235) moiety through a sulfur bridge is foundational to the compound's ability to interact with and inhibit specific enzymes. This section details the mechanisms of action against key enzymatic targets.

Targeting Cytochrome P-450 Dependent Lanosterol (B1674476) 14α-Demethylase (CYP51)

The enzyme Cytochrome P-450 dependent lanosterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of sterols in fungi. researchgate.net Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. The 1,2,4-triazole ring is a well-established pharmacophore in many antifungal agents that target CYP51. nih.govnih.gov

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a key target for antimicrobial and anticancer therapies. pharmacologyeducation.orgnih.gov The inhibition of DHFR leads to a depletion of tetrahydrofolate, which is necessary for the synthesis of thymidylate, and subsequently disrupts DNA replication in rapidly dividing cells. pharmacologyeducation.org

Compounds containing pyridine and triazole motifs have been investigated as DHFR inhibitors. For instance, a series of novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess significant inhibitory activity against DHFR. ekb.eg Some of these compounds exhibited more potent inhibition than the reference drug Trimethoprim. ekb.eg The structural similarity of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- to these active compounds suggests a potential for DHFR inhibition. The nitrogen atoms in the pyridine and triazole rings can form hydrogen bonds with key amino acid residues in the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. researchgate.net

DHFR Inhibition by Related Pyridine-Triazole Compounds

| Compound Type | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivatives | Fused pyridine and pyrazole (B372694) rings | Potent DHFR inhibition, with some compounds exceeding the activity of Trimethoprim. | ekb.eg |

| Thiophenyl-pyrazolyl-thiazole hybrids | Pyrazole and thiazole (B1198619) linked by a thiophene (B33073) ring | Identified as effective DHFR suppressors. | nih.gov |

| Quinazoline-triazole thioether derivatives | Quinazoline linked to a triazole thioether | Demonstrated notable antibacterial and antifungal activities, suggesting potential interaction with microbial enzymes like DHFR. | nih.gov |

Modulation of Alkaline Phosphatase Activity

Alkaline phosphatases (ALPs) are a group of enzymes involved in the hydrolysis of phosphate (B84403) monoesters at alkaline pH and play a role in various physiological and pathological processes. nih.gov The potential for Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- and its derivatives to modulate ALP activity is an area of emerging research.

While direct studies on this specific compound are limited, research on related heterocyclic compounds provides some insights. For example, various pyrazolo-oxothiazolidine derivatives have been identified as potent inhibitors of alkaline phosphatase. nih.gov The inhibitory mechanism of these compounds was found to be non-competitive. nih.gov Given that Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- contains a sulfur atom and heterocyclic rings, which are features present in some known ALP inhibitors, it is plausible that it could interact with the allosteric sites or the metal cofactors of the enzyme, thereby modulating its activity.

Antioxidant and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Antioxidant compounds can mitigate this damage by neutralizing free radicals.

Reactive Oxygen Species (ROS) Quenching

The structure of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- suggests it may possess the ability to quench ROS. Both 1,2,4-triazole and pyridine moieties are found in compounds with demonstrated antioxidant properties. nih.govzsmu.edu.uaresearchgate.net The thioether linkage is also a key structural feature in various ROS scavenging materials. nih.gov

The mechanism of ROS quenching by such compounds can involve the donation of a hydrogen atom or an electron to the free radical, thereby stabilizing it. The sulfur atom in the thioether bridge can be oxidized by ROS, contributing to the compound's antioxidant capacity. nih.gov Studies on various 1,2,4-triazole derivatives have confirmed their ability to scavenge free radicals, with some compounds showing significant antioxidant activity. zsmu.edu.uazsmu.edu.ua

Antioxidant Activity of Related Heterocyclic Compounds

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazole and Pyridine Derivatives | DPPH scavenging assay | A ligand containing both pyridine and another heterocycle showed the best antioxidant activity with an IC50 of 4.67 μg/mL. | nih.gov |

| 1,2,4-Triazole Derivatives with Morpholine | Non-enzymatic lipid peroxidation | 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol showed the most pronounced antioxidant activity. | zsmu.edu.ua |

| Sulfur-containing compounds | General ROS scavenging | Sulfur-containing moieties, like thioethers, participate in ROS scavenging through oxidation. | nih.gov |

Protection of Cellular Components (e.g., DNA)

By scavenging ROS, Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- can indirectly protect cellular components, including DNA, from oxidative damage. Free radicals can cause single- and double-strand breaks in DNA, leading to mutations and potentially cell death.

Furthermore, some pyridine and triazole derivatives have been shown to interact directly with DNA. researchgate.netnih.gov While some of these interactions can lead to DNA cleavage, in the context of an antioxidant mechanism, the binding could also be protective. For instance, by intercalating between DNA base pairs or binding to the minor groove, the compound might shield the DNA from attack by ROS. The planar nature of the pyridine and triazole rings would facilitate such an intercalative binding mode. Studies on thiazolo[5,4-b]pyridine (B1319707) derivatives have suggested an intercalative mode of DNA binding. researchgate.net This dual action of ROS scavenging and potential direct interaction with DNA underscores the compound's potential for protecting cellular integrity.

Mechanisms of Antimicrobial and Antifungal Action

Derivatives containing the 1,2,4-triazole ring linked to a pyridine moiety through a sulfur atom have demonstrated notable antimicrobial and antifungal properties. The biological activity of these compounds is influenced by their specific molecular structure. researchgate.net

Research has shown that compounds containing a 3-thio-1,2,4-triazole moiety can inhibit the growth and survival of Mycobacterium tuberculosis (Mtb). nih.gov Structure-activity relationship studies have identified potent analogs with low micromolar to nanomolar inhibitory activity specifically against Mtb. nih.gov Certain analogs, however, did not show antimicrobial activity against non-mycobacterial species such as Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Vancomycin-resistant Enterococcus faecium (VRE) at concentrations of ≥20 μg/mL. nih.gov

Other studies on related pyrido-1,2,4-triazole-3-thiones have recorded significant inhibitory zones against various bacteria. researchgate.net For instance, strong activity was observed against Pseudomonas aeruginosa and Escherichia coli, with moderate action against Staphylococcus aureus. researchgate.net S-substituted derivatives of 1,2,4-triazole-3-thiols that include a pyridine group have shown activity against strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. researchgate.net The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 31.25–62.5 μg/mL, and the minimum bactericidal concentration (MBC) was in the range of 62.5–125 μg/mL. researchgate.net

Furthermore, hybrids of 1,2,3-triazole and pyridine have exhibited promising growth inhibition against both planktonic and sessile cells of methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Certain compounds in this class showed significant activity, with IC50 values of 34.94, 37.91, and 43.88 μM, which were more potent than the standard reference drug, Vancomycin (IC50 186.0 μM). rsc.org

| Compound Class | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-Thio-1,2,4-triazole Pyridine Derivatives | Mycobacterium tuberculosis | IC50 | Low micromolar to nanomolar range | nih.gov |

| Pyrido-1,2,4-triazole-3-thiones | Pseudomonas aeruginosa | Inhibition Zone | 35 mm | researchgate.net |

| Pyrido-1,2,4-triazole-3-thiones | Escherichia coli | Inhibition Zone | 26 mm | researchgate.net |

| Pyrido-1,2,4-triazole-3-thiones | Staphylococcus aureus | Inhibition Zone | 19 mm | researchgate.net |

| S-substituted 1,2,4-triazole-3-thiols with Pyridine | E. coli, S. aureus, P. aeruginosa, C. albicans | MIC | 31.25–62.5 µg/mL | researchgate.net |

| 1,2,3-Triazole-Pyridine Hybrids | MRSA | IC50 | 34.94 µM | rsc.org |

The antimicrobial and antifungal effects of pyridine-triazole compounds stem from their interactions with various cellular targets within pathogens. The triazole ring is a key feature, contributing to the molecule's ability to form stable complexes with metal ions, which can be crucial for inhibiting specific enzymes in pathogens. chemimpex.comrsc.org

In the case of Mycobacterium tuberculosis, preliminary investigations into the mechanism of action for certain nitro-containing 3-thio-1,2,4-triazole pyridine derivatives suggest a mode of action similar to the drug pretomanid. nih.gov It is proposed that these aromatic nitro-compounds are activated by the F420-dependent nitroreductase Ddn. nih.gov Resistance to these compounds has been linked to mutations in genes required for the biosynthesis of coenzyme F420 and the Ddn nitroreductase itself. nih.gov

For antifungal activity against Candida albicans, related pyridine-containing compounds have been shown to exert fungicidal effects by reducing the thickness of the mannan (B1593421) layer in the cell wall. nih.gov

Molecular docking studies on other related 1,2,4-triazole derivatives have suggested potential interactions with key bacterial enzymes. nih.gov For example, some derivatives were identified as potent inhibitors of dihydrofolate reductase (DHFR). nih.gov Other studies have indicated that similar compounds may bind to DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov The binding is thought to occur through hydrogen bonds between the triazole compound and amino acid residues in the enzyme's binding pocket. nih.gov

Advanced Applications in Chemical Sciences and Engineering

Agrochemical Formulations and Research

The 1,2,4-triazole (B32235) ring system is a well-established pharmacophore in agricultural science, forming the core of many successful fungicides. nih.govfrontiersin.org The incorporation of a pyridine (B92270) moiety and a thio-linker into this scaffold has been a key strategy in the search for novel, more effective agrochemicals. nih.gov

Research has demonstrated that derivatives of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- are promising candidates for new fungicides. nih.gov Scientists have synthesized and tested various analogues, where different substituents are attached to the sulfur atom and the triazole or pyridine rings, to establish structure-activity relationships.

One study focused on a series of S-substituted 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol compounds, which fall under the structural class of the target compound. These derivatives were evaluated in vivo for their fungicidal efficacy against several significant plant pathogens. The results indicated that many of these compounds exhibited excellent fungicidal activity. For instance, certain derivatives showed high inhibition rates against fungi such as Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea. The nature of the substituent on the thioether linkage was found to significantly influence the biological activity.

| Compound Derivative | Target Pathogen | Fungicidal Activity/Efficacy |

|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Sclerotinia sclerotiorum | EC50: 1.59 mg/L nih.gov |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Rhizoctonia solani | EC50: 0.27 mg/L nih.gov |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | EC50: 0.12 mg/L nih.gov |

| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e) | Microsporum gypseum | Strong activity, comparable or superior to Ketoconazole nih.gov |

Materials Science and Polymer Chemistry

The parent compound, 2-(1H-1,2,4-triazol-3-yl)pyridine, is recognized for its utility in synthesizing advanced materials, including polymers and coatings that exhibit enhanced durability. chemimpex.com The introduction of a thioether linkage offers a strategic modification for developing next-generation functional materials.

The pyridine and triazole components of the core structure are known to form stable coordination complexes. chemimpex.comrsc.org This property is harnessed to create coordination polymers. Research has shown that the parent ligand, 2-(1H-1,2,4-triazol-3-yl)pyridine, reacts with various divalent transition metal ions (such as Mn, Fe, Co, Zn, and Cd) to form homoleptic, one-dimensional coordination polymers. rsc.org These materials are of interest for their structural, thermal, and photoluminescent properties. rsc.org The development of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- as a ligand for such polymers could lead to materials with modified properties, where the thioether group influences the polymer's flexibility, solubility, and affinity for specific metal ions or surfaces, making it a candidate for specialized functional coatings.

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The ability of the 2-(1H-1,2,4-triazol-3-yl)pyridine framework to act as a versatile coordinating ligand is key to its use in constructing such architectures. rsc.orgresearchgate.net The ligand can act as a bidentate chelator, using nitrogen atoms from both the pyridine and triazole rings to bind to metal centers. researchgate.neteemj.eu This directed binding allows for the self-assembly of complex structures, from simple mononuclear complexes to extended one-, two-, or three-dimensional networks. rsc.orgrsc.org The thio-derivative is a promising candidate for creating novel supramolecular systems where the sulfur atom could act as an additional coordination site, potentially leading to architectures with different topologies and functions.

Analytical Chemistry Methodologies

The same properties that make these compounds useful in materials science—namely, their strong and often selective interactions with metal ions—also make them excellent candidates for use in analytical chemistry.

The development of selective and sensitive chemosensors for detecting metal ions in environmental or biological samples is a significant area of research. The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold has been investigated for this purpose. researchgate.net In one study, complexation of the parent compound with Cobalt(II) ions led to a distinct change in its fluorescent properties. researchgate.neteemj.eu The fluorescence emission intensity of the free ligand was found to be quenched in the presence of Co(II), with the degree of quenching dependent on the metal ion concentration. researchgate.neteemj.eu This behavior suggests its potential as a fluorescent probe for the detection of Co(II) in aqueous solutions, such as wastewater. researchgate.neteemj.eu The introduction of a thioether group in Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- could modulate this sensing behavior, potentially enhancing selectivity or sensitivity, or shifting the specificity towards other environmentally relevant heavy metal ions that have a high affinity for sulfur.

| Parent Compound/Ligand | Target Analyte | Sensing Principle | Potential Application |

|---|---|---|---|

| 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) | Cobalt(II) ions | Fluorescence Quenching researchgate.neteemj.eu | Detection of Co(II) in wastewater researchgate.neteemj.eu |

| 2-(1,2,3-triazol-4-yl)pyridine derivatives | Nickel(II) ions | 'Turn-on' Fluorescence nih.gov | Detection of aqueous Ni(II) analytes nih.gov |

Chromatographic Applications

While specific studies detailing the chromatographic applications of Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- are not extensively documented in current literature, the structural characteristics of the molecule suggest potential utility in this field. The presence of polar nitrogen atoms in both the pyridine and triazole rings, coupled with the sulfur atom in the thioether bridge, allows for a range of intermolecular interactions. These include dipole-dipole interactions and hydrogen bonding, which are fundamental to chromatographic separation processes.

In reversed-phase high-performance liquid chromatography (RP-HPLC), a technique often used to assess the lipophilicity of triazole derivatives, the retention behavior of compounds is influenced by their polarity. Although direct data for Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- is not available, studies on analogous 1,2,4-triazol-3-ones demonstrate that their chromatographic parameters can be correlated with their molecular structure and lipophilicity. nih.gov This suggests that Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- could be analyzed and separated using similar chromatographic methods.

Furthermore, novel silica-based hybrid materials functionalized with triazole-pyrazole ligands have been synthesized and utilized for the selective adsorption of metal ions from aqueous solutions. nih.gov This indicates a potential application for Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)- as a ligand immobilized on a stationary phase for use in affinity chromatography, particularly for the separation of metal ions. The compound's ability to form stable complexes with various metals could be exploited to create highly selective chromatographic materials.

Biochemical Probe Development

The inherent biological activity of the 1,2,4-triazole nucleus has made its derivatives, including those with pyridine and thioether moieties, attractive candidates for the development of biochemical probes. These probes are instrumental in studying biological systems by interacting with specific enzymes or receptors.

Derivatives of 1,2,4-triazole are recognized for their capacity to inhibit specific enzymes, a property that is crucial for elucidating enzymatic pathways. For instance, compounds featuring the researchgate.netmdpi.comdntb.gov.uatriazolo[4,3-a]pyridine scaffold have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. nih.gov The inhibitory mechanism often involves the coordination of a nitrogen atom from the triazole ring with a metal ion in the enzyme's active site. nih.gov

Similarly, novel pyridine compounds containing bis-1,2,4-triazole and thiosemicarbazide (B42300) moieties have demonstrated potent inhibition of carbonic anhydrase and acetylcholinesterase enzymes. nih.gov The study of such inhibitions provides valuable insights into the function and mechanism of these enzymes. Although research has not specifically centered on Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-, its structural similarity to these active compounds suggests its potential as a tool for probing enzymatic activities. The thioether linkage could also play a significant role in the interaction with enzymatic targets. For example, a series of compounds with a 3-thio-1,2,4-triazole moiety has been shown to inhibit the growth of Mycobacterium tuberculosis by potentially targeting specific metabolic pathways within the bacterium. niscpr.res.innih.gov